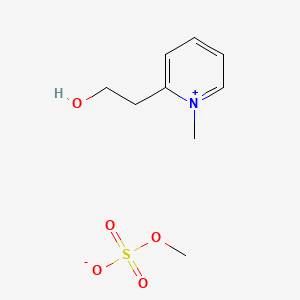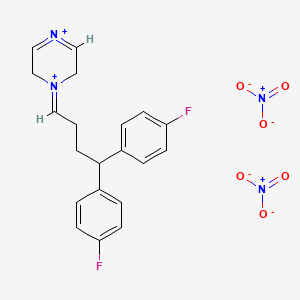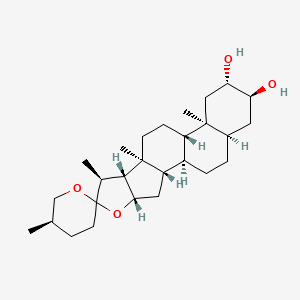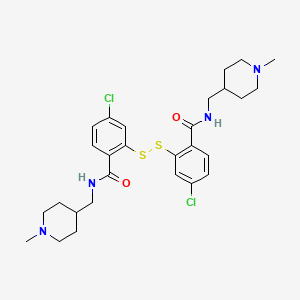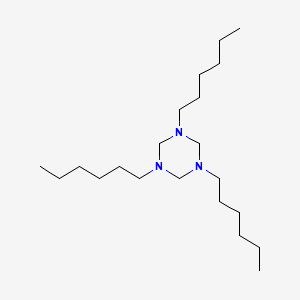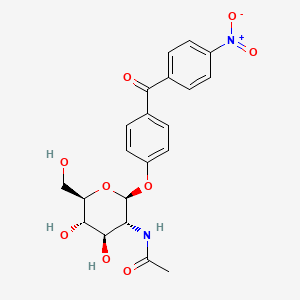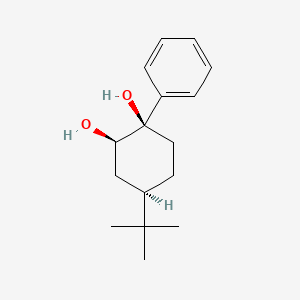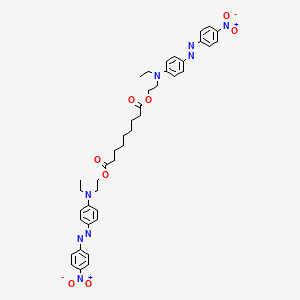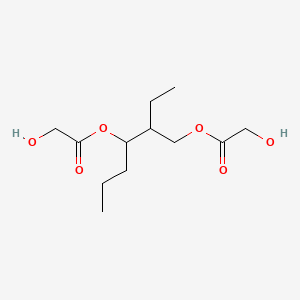
Methylbis(2-stearamidoethyl)ammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(2-stearamidoethyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C42H87N3O6S and a molecular weight of 762.23 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-stearamidoethyl)ammonium methyl sulphate typically involves the reaction of stearic acid with ethanolamine to form stearamidoethylamine . This intermediate is then reacted with methyl chloride to form the quaternary ammonium compound. The final step involves the addition of methyl sulphate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methylbis(2-stearamidoethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various quaternary ammonium derivatives.
Aplicaciones Científicas De Investigación
Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Mecanismo De Acción
The mechanism of action of Methylbis(2-stearamidoethyl)ammonium methyl sulphate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to increased permeability and disruption of membrane integrity. This property makes it effective as a surfactant and antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- Cetyltrimethylammonium bromide (CTAB)
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, Methylbis(2-stearamidoethyl)ammonium methyl sulphate has a longer hydrophobic chain, which enhances its surfactant properties. Additionally, its dual stearamidoethyl groups provide better conditioning effects in personal care products .
Propiedades
Número CAS |
40196-09-6 |
|---|---|
Fórmula molecular |
C42H87N3O6S |
Peso molecular |
762.2 g/mol |
Nombre IUPAC |
methyl hydrogen sulfate;N-[2-[methyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C41H83N3O2.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(45)42-36-38-44(3)39-37-43-41(46)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3,(H,42,45)(H,43,46);1H3,(H,2,3,4) |
Clave InChI |
VSMHHRXHWZOWQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
